molecular formula C17H19N3O4S B3544108 2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide

2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide

Cat. No.: B3544108
M. Wt: 361.4 g/mol
InChI Key: QMIGPTSXKBSBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a pyridine ring and a morpholine sulfonyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyridin-3-amine to yield 2-methyl-N-pyridin-3-ylbenzamide.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced by reacting the benzamide intermediate with morpholine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the morpholine sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-morpholin-4-yl-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholine sulfonyl group but differ in the core structure, which includes a thiadiazole ring.

    Indole Derivatives: Compounds containing an indole nucleus, which exhibit diverse biological activities and are structurally similar due to the presence of nitrogen-containing heterocycles.

Uniqueness

2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide is unique due to its combination of a benzamide core, a pyridine ring, and a morpholine sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-13-4-5-15(25(22,23)20-7-9-24-10-8-20)11-16(13)17(21)19-14-3-2-6-18-12-14/h2-6,11-12H,7-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIGPTSXKBSBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Reactant of Route 5
Reactant of Route 5
2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.